2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)propanamido]propanoic acid
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Overview
Description
2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)propanamido]propanoic acid: , also known by its molecular formula C₁₅H₁₄N₄O₃ , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:: The synthetic routes to prepare this compound involve several steps. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative. For instance, the reaction of an amine with 7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-yl propionic acid leads to the desired product.
Reaction Conditions:: The reaction typically occurs under mild conditions, often in a solvent like dimethyl sulfoxide (DMSO). The choice of reagents and conditions influences the yield and purity of the compound.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, yielding various derivatives.
Substitution: Exhibits substitution reactions at specific functional groups.
Reduction: Can be reduced to form corresponding products.
Hydroxylamine: Used for oxime formation.
Ethylene glycol: A solvent for certain reactions.
DMSO: Common solvent for the synthesis.
Major Products:: The major products depend on the specific reaction conditions and the functional groups involved. These could include oximes, amides, or other derivatives.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorescent Probes: Modified versions serve as fluorescent probes in biochemical studies.
Antimicrobial Activity: Investigated for potential antimicrobial properties.
Biological Assays: Employed in biological assays due to its unique structure.
Pharmaceuticals: May serve as a precursor for drug development.
Materials Science: Used in the design of functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, the unique combination of the chromenone scaffold, amide functionality, and propionic acid moiety sets 2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)propanamido]propanoic acid apart.
Similar Compounds::Quinolones: Share some structural features but lack the specific substituents.
Imidazole-containing Compounds: May have similar reactivity patterns.
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]propanoic acid |
InChI |
InChI=1S/C19H21NO6/c1-9-7-14(25-11(3)17(21)20-10(2)18(22)23)16-12-5-4-6-13(12)19(24)26-15(16)8-9/h7-8,10-11H,4-6H2,1-3H3,(H,20,21)(H,22,23)/t10-,11?/m0/s1 |
InChI Key |
SSCQBGTYSDKBPR-VUWPPUDQSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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